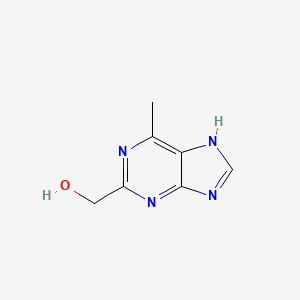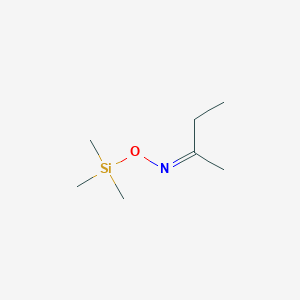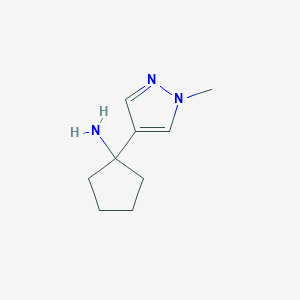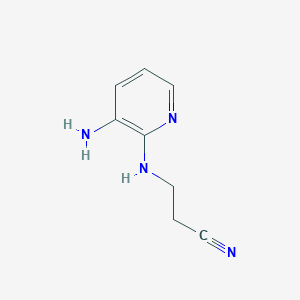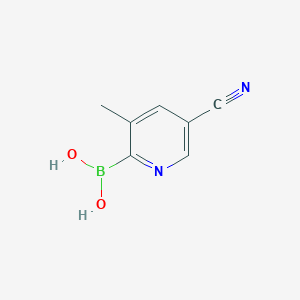
1,6-Naphthyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmacologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Naphthyridine-8-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines. This reaction is typically carried out by grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro-1,6-naphthyridine derivatives in high yields (90-97%) .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as solvent-free and catalyst-free synthesis, are increasingly being adopted to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 1,6-Naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthyridine oxides, while reduction reactions may produce reduced naphthyridine derivatives .
Scientific Research Applications
1,6-Naphthyridine-8-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family, known for its antimicrobial and antiviral properties.
2,7-Naphthyridine: Exhibits similar pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness: 1,6-Naphthyridine-8-carbonitrile stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C9H5N3 |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h1-3,5-6H |
InChI Key |
CQPLNIMGZGYFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



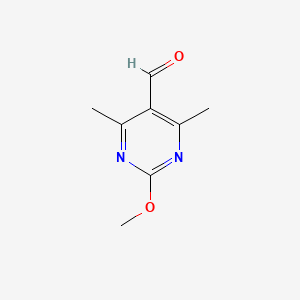
![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)



